molecular formula C15H19ClN4O B4776426 N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea

N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea

Cat. No. B4776426
M. Wt: 306.79 g/mol
InChI Key: NHZYFBNGKFYHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea, also known as CDPPU, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of urea-based selective modulators of the transient receptor potential vanilloid 4 (TRPV4) ion channel.

Mechanism of Action

N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea acts as a selective modulator of the TRPV4 ion channel, which is involved in various physiological processes, including osmosensation, mechanosensation, and thermosensation. N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea enhances the activity of TRPV4 by increasing its sensitivity to mechanical and osmotic stimuli, leading to increased calcium influx and downstream signaling pathways.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress, enhance barrier function, and promote cell survival. N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea has also been shown to have analgesic effects by reducing pain sensitivity in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea is a useful tool for studying the role of TRPV4 in various physiological processes. Its selectivity for TRPV4 makes it a valuable tool for investigating the specific functions of this ion channel. However, N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea has some limitations for lab experiments. Its low solubility in water and organic solvents can make it difficult to work with, and its relatively low yield can make it expensive to use in large-scale experiments.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea. One potential area of research is the development of more potent and selective TRPV4 modulators based on the structure of N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea. Another area of research is the investigation of the potential therapeutic applications of N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea in human diseases, such as inflammatory bowel disease, glaucoma, and dry eye syndrome. Finally, the role of TRPV4 in other physiological processes, such as cancer progression and cardiovascular disease, could be investigated using N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea as a tool.

Scientific Research Applications

N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and cytoprotective effects in animal models of inflammatory bowel disease, acute lung injury, and spinal cord injury. N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea has also been investigated for its potential use in treating ocular diseases, such as glaucoma and dry eye syndrome.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-(3,5-dimethylpyrazol-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O/c1-11-10-12(2)20(19-11)9-3-8-17-15(21)18-14-6-4-13(16)5-7-14/h4-7,10H,3,8-9H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZYFBNGKFYHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCNC(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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